molecular formula C21H23N3O5 B2583839 N1-(4-methoxyphenyl)-N2-(2-oxo-2-(2-phenylmorpholino)ethyl)oxalamide CAS No. 953950-36-2

N1-(4-methoxyphenyl)-N2-(2-oxo-2-(2-phenylmorpholino)ethyl)oxalamide

Cat. No. B2583839
CAS RN: 953950-36-2
M. Wt: 397.431
InChI Key: AMMWPVCRUYBTTQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N1-(4-methoxyphenyl)-N2-(2-oxo-2-(2-phenylmorpholino)ethyl)oxalamide, also known as MOPEO, is a chemical compound that has been extensively researched for its potential applications in the field of medicinal chemistry. MOPEO is a member of the oxalamide family of compounds, which are known for their diverse biological activities.

Scientific Research Applications

Synthesis and Chemical Properties

N1-(4-methoxyphenyl)-N2-(2-oxo-2-(2-phenylmorpholino)ethyl)oxalamide, as a compound, has not been directly highlighted in available research literature. However, studies on related chemical structures provide insights into potential applications and characteristics that could be extrapolated to this compound. For instance, the synthesis of cyclic hydroxamic acids and lactams with similar structural motifs suggests applications in developing novel cyclic compounds with potential biological activities (H. Hartenstein & D. Sicker, 1993). Another study on the synthesis of alkyl N-(4-nitrophenyl)-3/2-oxomorpholine-2/3-carboxylates via rhodium(II) acetate catalyzed O–H and N–H carbene insertion showcases the versatility of similar compounds in synthesizing bioactive molecules of pharmaceutical interest (U. Trstenjak, J. Ilaš, & D. Kikelj, 2013).

Photophysical Properties and Applications

The photophysical properties of chalcone derivatives, including the study of 1-(4-methoxy-1-phenyl)-3-(1-naphthyl)prop-2-en-1-one (MPNPO) and naptho(1, 2b)furan (NF), indicate that compounds with related structures can exhibit unique photophysical behaviors. These behaviors include strong phosphorescence emission and solvent-dependent triplet quantum yields, suggesting applications in optical materials and sensors (P. Bangal, S. Lahiri, S. Kar, & S. Chakravorti, 1996).

Molecular Structure and Characterization

The precise characterization of related compounds, such as venlafaxine, highlights the importance of understanding the intramolecular hydrogen bonding and conformational features that govern their chemical behavior. Such studies can provide a foundation for predicting the reactivity and interactions of N1-(4-methoxyphenyl)-N2-(2-oxo-2-(2-phenylmorpholino)ethyl)oxalamide in various chemical and biological contexts (L. Tessler & I. Goldberg, 2004).

Potential Biological Interactions

Although direct studies on N1-(4-methoxyphenyl)-N2-(2-oxo-2-(2-phenylmorpholino)ethyl)oxalamide were not found, research on compounds with similar structures, such as the role of orexin-1 receptor mechanisms in compulsive food consumption, indicates potential neuropharmacological applications. This suggests that studying the biological interactions of similar compounds could uncover novel therapeutic targets (L. Piccoli et al., 2012).

properties

IUPAC Name

N'-(4-methoxyphenyl)-N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O5/c1-28-17-9-7-16(8-10-17)23-21(27)20(26)22-13-19(25)24-11-12-29-18(14-24)15-5-3-2-4-6-15/h2-10,18H,11-14H2,1H3,(H,22,26)(H,23,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMMWPVCRUYBTTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C(=O)NCC(=O)N2CCOC(C2)C3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(4-methoxyphenyl)-N2-(2-oxo-2-(2-phenylmorpholino)ethyl)oxalamide

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